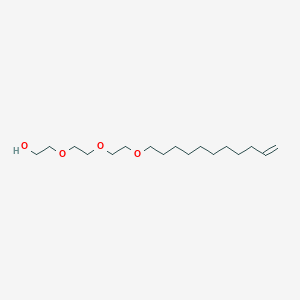

3,6,9-Trioxaeicos-19-EN-1-OL

Description

Properties

IUPAC Name |

2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-12-19-14-16-21-17-15-20-13-11-18/h2,18H,1,3-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQQBXFXPDCEIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394375 | |

| Record name | 2-(2-{2-[(Undec-10-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130727-45-6 | |

| Record name | 2-(2-{2-[(Undec-10-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Undecen-1-yltri(ethylene glycol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodological Advancements for 3,6,9 Trioxaeicos 19 En 1 Ol

Retrosynthetic Analysis and Key Precursors for 3,6,9-Trioxaeicos-19-en-1-ol Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the most logical disconnection is at the ether linkage, suggesting a Williamson ether synthesis as the key bond-forming reaction. wikipedia.orglibretexts.org

This disconnection reveals two primary precursors:

A triethylene glycol monoalkoxide: This nucleophilic component provides the hydrophilic polyoxyethylene chain. It can be generated in situ from triethylene glycol.

An 11-haloundec-1-ene or a derivative with a suitable leaving group: This electrophilic component provides the hydrophobic, unsaturated alkyl chain.

The retrosynthetic pathway can be visualized as follows:

Target Molecule: this compound

Disconnect: C-O ether bond

Precursors:

Triethylene glycol (HO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OH)

11-Bromoundec-1-ene (Br-(CH₂)₉-CH=CH₂) or a similar halide/tosylate.

The selection of these precursors is guided by their commercial availability and the well-established reactivity of their respective functional groups in the proposed synthetic strategy.

Development and Optimization of Synthetic Pathways to this compound

The synthesis of this compound is typically achieved through a multi-step process that has been refined to control selectivity and improve efficiency.

A common multi-step synthesis for this class of compounds involves the Williamson ether synthesis. wikipedia.orgtcichemicals.com This reaction forms an ether from an organohalide and an alkoxide. wikipedia.org

Step 1: Formation of the Alkoxide Triethylene glycol is reacted with a strong base, such as sodium hydride (NaH), to form the corresponding monoalkoxide. The use of a molar excess of triethylene glycol can favor the formation of the mono-substituted product.

Step 2: Nucleophilic Substitution The generated triethylene glycol monoalkoxide then acts as a nucleophile, attacking the electrophilic carbon of 11-bromoundec-1-ene (or a similar substrate with a good leaving group like a tosylate). This SN2 reaction forms the ether linkage and yields the target molecule, this compound. wikipedia.org

The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to facilitate the dissolution of the reactants and promote the SN2 mechanism. masterorganicchemistry.com

A representative reaction scheme is as follows:

HO(CH₂CH₂)₃OH + NaH → Na⁺⁻O(CH₂CH₂)₃OH + H₂ Na⁺⁻O(CH₂CH₂)₃OH + Br(CH₂)₉CH=CH₂ → HO(CH₂CH₂)₃O(CH₂)₉CH=CH₂ + NaBr

Chemoselectivity: The primary challenge in this synthesis is to prevent the dialkylation of triethylene glycol. To achieve monosubstitution, a significant molar excess of triethylene glycol relative to the undecenyl halide is often employed. This statistical control ensures that the halide is more likely to react with an unreacted glycol molecule rather than the mono-substituted product.

Regioselectivity: The Williamson ether synthesis is inherently regioselective in this case. The alkoxide is formed at one of the terminal hydroxyl groups of the triethylene glycol, and the subsequent nucleophilic attack occurs specifically at the carbon atom bearing the halide in the undecenyl chain. There is no ambiguity in the position of the newly formed ether bond.

Applying green chemistry principles to the synthesis of this compound can enhance its sustainability. Key considerations include:

Atom Economy: The Williamson ether synthesis generally has a good atom economy, with the main byproduct being a simple salt (e.g., NaBr).

Use of Safer Solvents: Exploring the use of greener solvents or solvent-free conditions can reduce the environmental impact.

Energy Efficiency: Optimizing reaction conditions, such as temperature and reaction time, can minimize energy consumption.

Catalysis: While the traditional Williamson synthesis is often stoichiometric, exploring catalytic approaches could further improve its green profile. nih.gov

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Optimizing reaction conditions to minimize the formation of the di-substituted byproduct. |

| Atom Economy | The primary byproduct is a salt, leading to a relatively high atom economy. |

| Less Hazardous Chemical Syntheses | Utilizing less toxic and hazardous reagents and solvents where possible. |

| Safer Solvents & Auxiliaries | Investigating the use of more environmentally benign solvents. |

| Design for Energy Efficiency | Conducting the reaction at the lowest effective temperature to reduce energy usage. |

Purification and Isolation Methodologies in this compound Production

After the reaction is complete, a purification process is necessary to isolate the desired this compound from unreacted starting materials and byproducts, primarily the di-substituted ether and excess triethylene glycol.

A typical workup involves:

Quenching the reaction: Addition of water or a mild acid to neutralize any remaining base.

Extraction: Using a suitable organic solvent to extract the product from the aqueous phase.

Washing: The organic layer is washed with brine to remove water-soluble impurities.

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

The crude product is then purified, most commonly by column chromatography on silica (B1680970) gel. cdnsciencepub.com A gradient of solvents, such as a mixture of hexane (B92381) and ethyl acetate, is typically used to elute the components. The less polar di-substituted byproduct will elute first, followed by the desired mono-substituted product, and finally the highly polar unreacted triethylene glycol will remain on the column or be eluted with a more polar solvent system.

The purity of the final product is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Advanced Characterization Methodologies for Structural Elucidation of 3,6,9 Trioxaeicos 19 En 1 Ol

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. This technique measures the mass-to-charge ratio (m/z) of ions to a very high degree of precision, allowing for the calculation of a unique elemental formula. For 3,6,9-Trioxaeicos-19-en-1-ol, with a molecular formula of C17H34O4, the expected exact mass is 302.2457 g/mol . HRMS analysis would confirm this exact mass, thereby distinguishing it from other compounds with the same nominal mass but different elemental compositions. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing the characteristic cleavage of ether linkages and the hydrocarbon chain.

Nuclear Magnetic Resonance Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of an organic molecule in solution. organicchemistrydata.org By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the cornerstone of structural analysis. sigmaaldrich.comrsc.org

¹H NMR: The ¹H NMR spectrum of this compound would display distinct signals for each unique proton environment. The terminal methyl group (CH₃) would appear as a triplet, while the protons on the carbon adjacent to the hydroxyl group (CH₂OH) would also show a characteristic chemical shift. The numerous methylene (B1212753) protons within the trioxaalkyl chain would likely appear as a complex multiplet in the 3.5-3.7 ppm region. The vinyl protons of the double bond would resonate further downfield, typically between 5.0 and 6.0 ppm, with their coupling constants providing information about the alkene's stereochemistry (cis or trans). The hydroxyl proton would appear as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, 17 distinct signals would be expected. The carbons of the trioxaalkyl chain would resonate in the 60-70 ppm range. The sp² hybridized carbons of the C=C double bond would be found further downfield, typically between 114 and 140 ppm. The carbon atom bonded to the hydroxyl group would appear around 62 ppm, and the terminal methyl carbon would be the most upfield signal.

| Proton (¹H) NMR - Predicted Chemical Shifts | Carbon (¹³C) NMR - Predicted Chemical Shifts |

| Assignment | δ (ppm) |

| CH₃ | ~0.9 |

| -(CH₂)n- | ~1.3 |

| -CH₂-C=C | ~2.0 |

| -O-CH₂-CH₂-O- | ~3.6 |

| -CH₂-OH | ~3.6 |

| =CH- | ~5.4 |

| -CH= | ~5.8 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule. wikipedia.orgnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the vinyl protons, between the vinyl protons and the adjacent methylene protons, and throughout the hydrocarbon and trioxaalkyl chains, confirming the sequence of CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. wikipedia.org This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton signals in the 3.5-3.7 ppm region can be definitively assigned to the carbons of the trioxaalkyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule. For instance, HMBC can show a correlation between the protons on C-18 and the carbon C-19, and between the protons on C-2 and the carbon C-4, confirming the ether linkages.

Infrared and Raman Spectroscopic Studies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. mt.comwikipedia.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkyl chain would appear just below 3000 cm⁻¹. A strong absorption band around 1100 cm⁻¹ is characteristic of the C-O stretching of the ether linkages. The C=C stretching vibration of the alkene would be observed around 1640-1680 cm⁻¹. scifiniti.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. wikipedia.org Therefore, the C=C stretching vibration would give a strong signal in the Raman spectrum. The symmetric C-O-C stretching of the ether groups and the various C-H bending and stretching modes would also be observable.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (Alkane) | Stretching | 2850-3000 |

| C=C (Alkene) | Stretching | 1640-1680 |

| C-O (Ether & Alcohol) | Stretching | 1050-1150 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.organton-paar.com This technique requires the growth of a suitable single crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. nih.gov By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. unl.pt From this map, the precise coordinates of each atom, bond lengths, bond angles, and torsional angles can be determined, providing an unambiguous confirmation of the molecular structure and its conformation in the crystalline state. wikipedia.org For this compound, this would definitively establish the stereochemistry of the double bond and the preferred conformation of the flexible trioxaalkyl chain.

Mechanistic Studies and Reaction Pathways Involving 3,6,9 Trioxaeicos 19 En 1 Ol

Investigation of Reaction Kinetics and Thermodynamics

Similarly, data on the reaction kinetics and thermodynamics of 3,6,9-Trioxaeicos-19-en-1-ol are absent from the available research. Studies on lipid nanoparticles have examined properties such as particle size, zeta potential, and polydispersity over time as measures of stability, but not the specific reaction rates or thermodynamic parameters of the individual lipid components. researchgate.net

Catalytic Applications and Mechanistic Insights

No catalytic applications for this compound have been identified. The compound's utility is described as a structural and stabilizing agent in lipid-based drug delivery systems rather than as a catalyst. wikipedia.orgsanbio.nl

Solvent Effects on Reaction Pathways of this compound

While solvents are used in the preparation of lipid nanoparticles containing PEGylated lipids, specific studies on how different solvents affect the reaction pathways of this compound are not documented. The focus remains on the self-assembly process of the nanoparticles in aqueous and organic solvent mixtures. nih.gov

Computational Chemistry and Theoretical Investigations of 3,6,9 Trioxaeicos 19 En 1 Ol

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic structure and inherent reactivity of a molecule like 3,6,9-Trioxaeicos-19-en-1-ol. These methods, which include both ab initio and semi-empirical approaches, solve the Schrödinger equation to provide insights into electron distribution and orbital energies.

For this compound, calculations would likely focus on determining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO are indicative of the molecule's ability to donate electrons, suggesting sites susceptible to electrophilic attack. Conversely, the LUMO's energy and distribution highlight regions prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

Furthermore, these calculations can generate an electrostatic potential map, which visualizes the charge distribution across the molecule. For this compound, this would likely show regions of negative potential around the oxygen atoms of the ether and alcohol groups, indicating their nucleophilic character. The double bond would also represent a region of high electron density.

Molecular Dynamics Simulations for Conformational Analysis

Due to its flexible acyclic structure, this compound can adopt a multitude of conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules. By simulating the atomic motions over time, MD can identify the most stable, low-energy conformations and the energetic barriers between them.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., in a solvent like water or in a vacuum) and calculating the forces between atoms using a force field. The simulation would then track the trajectory of each atom over a set period, revealing how the molecule folds and flexes. Analysis of these trajectories can provide information on preferred dihedral angles and the potential for intramolecular hydrogen bonding between the terminal hydroxyl group and one of the ether oxygens. The results are often presented as a Ramachandran-like plot, showing the probability of different backbone torsion angles.

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical method that is particularly effective for studying reaction mechanisms. For this compound, DFT could be employed to investigate various potential reactions, such as the epoxidation of the double bond or the etherification of the terminal alcohol.

These studies would involve calculating the geometries and energies of the reactants, products, and any reaction intermediates and transition states. By identifying the transition state structures, which represent the highest energy point along the reaction coordinate, the activation energy for the reaction can be determined. A lower activation energy signifies a more favorable reaction pathway. For example, in a hypothetical epoxidation reaction, DFT could be used to model the approach of an oxidizing agent to the double bond and calculate the energy profile of this process.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic parameters for this compound, which can aid in its experimental characterization. By calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. This would show characteristic peaks for the O-H stretch of the alcohol, the C=C stretch of the alkene, and the C-O stretches of the ether linkages.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. By calculating the magnetic shielding of the different carbon and hydrogen nuclei in the molecule, a theoretical ¹³C and ¹H NMR spectrum can be produced. These predicted spectra can be compared with experimental data to confirm the molecule's structure. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations.

Exploration of Research Applications for 3,6,9 Trioxaeicos 19 En 1 Ol in Chemical Biology and Materials Science Research

Role of 3,6,9-Trioxaeicos-19-EN-1-OL in the Design of Polymeric Materials

The bifunctional nature of this compound, possessing both a reactive alkene and a hydroxyl group, positions it as a versatile building block in polymer chemistry. The terminal alkene can participate in various polymerization reactions, such as free-radical polymerization, ring-opening metathesis polymerization (ROMP), or thiol-ene "click" chemistry. This allows for its incorporation into polymer backbones or as a side chain, imparting specific properties derived from its PEG and lipid-like components.

The integration of this molecule into a polymer matrix can be used to tailor the material's properties. The flexible triethylene glycol segment can enhance the hydrophilicity, biocompatibility, and water solubility of otherwise hydrophobic polymers. This is a common strategy in the development of biomaterials designed to reduce non-specific protein adsorption and minimize immune responses. mdpi.com Furthermore, the alkyl chain can influence the thermal and mechanical properties of the resulting polymer, such as its glass transition temperature and crystallinity.

Research in materials science often focuses on creating polymers with precise functionalities. The terminal hydroxyl group on this compound offers a site for further modification, allowing for the attachment of other molecules, such as targeting ligands or cross-linking agents, after the initial polymerization has occurred. This dual functionality enables the design of complex, multi-purpose polymeric architectures like hydrogels, functional coatings, and nanostructured materials. ambeed.com

| Property | Potential Contribution to Polymeric Materials | Relevant Chemistry |

| Hydrophilicity | Increases water solubility and biocompatibility of the polymer. | The triethylene glycol chain creates a hydrophilic domain. |

| Flexibility | Can lower the glass transition temperature and increase polymer chain mobility. | The ether linkages in the PEG chain are highly flexible. |

| Reactivity | Allows for incorporation into polymers and subsequent functionalization. | The terminal alkene and hydroxyl groups serve as chemical handles. |

| Amphiphilicity | Can induce self-assembly into micelles or other nanostructures when part of a block copolymer. | The combination of a hydrophilic PEG head and a hydrophobic alkyl tail. |

Application in Linker Chemistry for Conjugate Systems Research (e.g., Antibody-Drug Conjugate Linkers)

In the field of bioconjugation, particularly for systems like antibody-drug conjugates (ADCs), the linker that connects the antibody to the cytotoxic payload is a critical component influencing the efficacy, stability, and pharmacokinetic profile of the conjugate. nih.govpharmaffiliates.com While direct research citing this compound in approved ADCs is not available, its molecular structure is highly relevant to modern linker design.

The terminal alkene of this compound can be chemically transformed into a variety of reactive groups suitable for conjugation. For example, it can be oxidized to an aldehyde for reaction with amino groups on a protein, or it can undergo thiol-ene reactions to attach to cysteine residues. The hydroxyl end could be functionalized to connect to the drug payload. This versatility makes it a promising candidate for creating heterobifunctional linkers, which are essential for connecting two different molecular entities like an antibody and a drug.

| Feature of this compound | Relevance to ADC Linker Design |

| Triethylene Glycol Chain | Improves solubility and pharmacokinetic properties of the ADC. |

| Alkyl Chain | Provides a spacer element to separate the drug from the antibody, which can be important for reducing steric hindrance. |

| Terminal Alkene | Can be converted into a bio-orthogonal handle for site-specific conjugation to the antibody. |

| Terminal Hydroxyl | Provides a reactive site for attachment of the cytotoxic payload. |

Development of this compound as a Scaffold for Novel Chemical Entities in Research

A chemical scaffold is a core structure upon which new molecules are built. This compound serves as an excellent scaffold for creating novel amphiphilic molecules, particularly for drug delivery applications like lipid nanoparticles (LNPs). LNPs are at the forefront of modern medicine, most famously used for the delivery of mRNA in COVID-19 vaccines. biomol.comwikipedia.org

These delivery systems are typically composed of four main lipid components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. mdpi.com this compound is a classic example of a PEGylated lipid. In an LNP formulation, its hydrophobic alkyl tail would insert into the lipid core of the nanoparticle, while the hydrophilic PEG chain would be displayed on the surface. This PEG shield is crucial for stabilizing the nanoparticle, preventing aggregation, and extending its circulation time in the body. biochempeg.com

The terminal alkene group on the scaffold provides a point for further innovation. Researchers can attach targeting ligands (e.g., antibodies, peptides, or small molecules) to the alkene, enabling the LNP to specifically bind to and be internalized by target cells, such as cancer cells. This targeted delivery approach can increase the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects. The use of PEGylated lipids with functional terminal groups is an active area of research for developing the next generation of targeted drug delivery systems. westlake.edu.cn

Table of Representative Lipids in Nanoparticle Drug Delivery

| Lipid Component | Example | Function in Lipid Nanoparticles |

|---|---|---|

| Ionizable Cationic Lipid | DLin-MC3-DMA, SM-102 | Encapsulates negatively charged cargo (like mRNA) and facilitates endosomal escape. wikipedia.orgnih.gov |

| Helper Phospholipid | DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | Provides structural support to the lipid bilayer. mdpi.com |

| Structural Lipid | Cholesterol | Modulates membrane fluidity and stability. biomol.com |

| PEGylated Lipid | PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) | Stabilizes the nanoparticle and provides "stealth" properties to prolong circulation. nih.gov |

| Functional PEGylated Lipid | This compound (potential) | Could act as a PEGylated lipid with a terminal handle (alkene) for attaching targeting ligands. |

Utility in Supramolecular Chemistry Research

Supramolecular chemistry is the study of chemical systems composed of multiple molecules held together by non-covalent interactions. A key principle in this field is molecular self-assembly, where molecules spontaneously organize into well-defined, stable structures. The amphiphilic nature of this compound makes it an ideal candidate for research in this area.

When dispersed in an aqueous environment, molecules of this compound are expected to self-assemble to minimize the unfavorable interaction between their hydrophobic alkyl tails and water. This can lead to the formation of various supramolecular structures, such as micelles or vesicles (liposomes). Micelles are spherical structures with a hydrophobic core, which can be used to encapsulate and solubilize hydrophobic drugs.

Furthermore, this compound can be incorporated as a component into larger self-assembling systems, such as the lipid bilayers of liposomes or the surface of lipid nanoparticles. biochempeg.com Its presence on the surface of these nanostructures not only provides colloidal stability but can also be used to control inter-particle interactions. The terminal alkene group offers a site for surface engineering, allowing researchers to create "smart" nanoparticles that can respond to specific stimuli (e.g., changes in pH or the presence of certain enzymes) or to attach other molecules to build more complex, functional supramolecular assemblies.

Derivatization and Analog Development Based on the 3,6,9 Trioxaeicos 19 En 1 Ol Core Structure

Synthetic Modifications at the Alkene Moiety

The terminal alkene group in 3,6,9-Trioxaeicos-19-en-1-ol is a versatile handle for a variety of addition and transformation reactions. These modifications can introduce new functional groups or alter the carbon skeleton of the lipophilic tail.

One of the most common reactions of the alkene is epoxidation . This reaction, typically carried out with peracids like perbenzoic acid, converts the double bond into an epoxide ring. acs.org This epoxide is a valuable intermediate that can undergo further reactions, such as ring-opening with various nucleophiles. For instance, the epoxides of oleate (B1233923) esters have been ring-opened with polyethylene (B3416737) glycols (PEGs) of varying chain lengths to generate nonionic surfactants. rsc.orgwhiterose.ac.uk

Hydroformylation , also known as the oxo process, is another important transformation. This reaction involves the addition of carbon monoxide and hydrogen across the double bond, typically catalyzed by rhodium or cobalt complexes, to yield aldehydes. rsc.orgtesisenred.net The hydroformylation of oleyl alcohol, a structurally similar compound, has been demonstrated in aqueous biphasic systems, which facilitates catalyst recycling. rsc.org This process can be tuned to favor the formation of either linear or branched aldehydes, which serve as precursors for other functional groups like carboxylic acids or alcohols. rsc.orgtesisenred.net

Olefin metathesis provides a powerful tool for the formation of new carbon-carbon double bonds. nih.govraineslab.com Catalyzed by ruthenium complexes, cross-metathesis can be used to link the alkene of a this compound analog with other alkenes, creating more complex molecules. uwindsor.ca This reaction is known to be tolerant of various functional groups, including alcohols and ethers. nih.govraineslab.com Furthermore, ring-closing metathesis can be employed if a second double bond is introduced into the molecule. beilstein-journals.org

Other potential modifications of the alkene moiety include hydrogenation to the corresponding saturated alkane, which can be achieved using catalysts like palladium on carbon (Pd/C). organic-chemistry.org Poly(ethylene glycol) has been shown to be an effective solvent for such reactions. organic-chemistry.org The Heck reaction, a palladium-catalyzed cross-coupling of the alkene with an aryl or vinyl halide, could also be employed to introduce aromatic or other unsaturated groups. organic-chemistry.orgacs.org

Table 1: Potential Synthetic Modifications at the Alkene Moiety of this compound Analogs

| Reaction | Reagents/Catalyst | Product | Reference(s) |

| Epoxidation | Perbenzoic acid | Epoxide | acs.org |

| Hydroformylation | CO, H₂, Rh/phosphine complex | Aldehyde | rsc.orgtesisenred.net |

| Olefin Metathesis | Ruthenium catalyst (e.g., Grubbs' catalyst) | New alkene | nih.govraineslab.comuwindsor.ca |

| Hydrogenation | H₂, Pd/C | Alkane | organic-chemistry.org |

| Heck Reaction | Aryl halide, Pd catalyst, base | Substituted alkene | organic-chemistry.orgacs.org |

Chemical Transformations of the Terminal Hydroxyl Group

The primary hydroxyl group of the polyether chain is readily accessible for a variety of chemical transformations, allowing for the attachment of different functional moieties.

Esterification is a common reaction, where the hydroxyl group reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid or a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). For example, the hydroxyl groups of chlorin (B1196114) e6 have been esterified with a triethylene glycol derivative using EDC (a carbodiimide) and DMAP (a catalyst). nih.gov

Etherification , such as the Williamson ether synthesis, can be used to form new ether linkages. This involves deprotonating the terminal hydroxyl group with a strong base to form an alkoxide, which then reacts with an alkyl halide. This method is fundamental in the stepwise synthesis of monodisperse PEGs. beilstein-journals.org

The primary alcohol can also be oxidized to an aldehyde or a carboxylic acid. libretexts.orgchemguide.co.uk Oxidation to a carboxylic acid typically requires a strong oxidizing agent, such as potassium dichromate in acidic conditions, and heating under reflux. chemguide.co.uk This introduces a terminal carboxylic acid group, which can then be used for further conjugation, for example, to form amides.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting with tosyl chloride or mesyl chloride, respectively. mdpi.com This activated intermediate can then be displaced by a variety of nucleophiles. For instance, reaction with sodium azide (B81097) yields a terminal azide group, which is a versatile functional group for "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com The azide can also be reduced to a primary amine. mdpi.com

Table 2: Potential Chemical Transformations of the Terminal Hydroxyl Group

| Reaction | Reagents/Catalyst | Product | Reference(s) |

| Esterification | Carboxylic acid, EDC, DMAP | Ester | nih.gov |

| Etherification | Base (e.g., NaH), Alkyl halide | Ether | beilstein-journals.org |

| Oxidation | K₂Cr₂O₇, H₂SO₄, reflux | Carboxylic Acid | chemguide.co.uk |

| Tosylation | Tosyl chloride, pyridine | Tosylate | mdpi.com |

| Azidation (via tosylate) | Sodium azide (NaN₃) | Azide | mdpi.com |

| Amination (via azide) | Reducing agent (e.g., PPh₃, H₂O) | Amine | mdpi.com |

Alterations to the Polyether Chain Length and Branching

The properties of this compound analogs can be finely tuned by modifying the length and structure of the poly(ethylene glycol) chain. The synthesis of such analogs typically involves the stepwise addition of ethylene (B1197577) oxide units or the coupling of pre-formed PEG oligomers. beilstein-journals.orgacs.org

The synthesis of monodisperse PEG chains can be achieved by a stepwise approach, for example, by linking a short PEG oligomer to a protected backbone and then extending the chain through repeated etherification reactions. google.com This allows for precise control over the number of ethylene oxide repeating units. The synthesis of heterobifunctional PEGs, with different functional groups at each end, often starts with a commercially available PEG diol, followed by selective monofunctionalization (e.g., monotosylation) and subsequent conversion of the remaining hydroxyl group. mdpi.com

Introducing branching into the polyether chain can significantly impact the physical and chemical properties of the resulting molecules. Branched PEGs can be synthesized by using initiators with multiple hydroxyl groups for the ring-opening polymerization of ethylene oxide.

Systematic Study of Structure-Reactivity Relationships in 3,6,9-Trioxaeicos-19-OL Analogs

The systematic variation of the three key components of the this compound structure—the alkene moiety, the polyether chain, and the terminal hydroxyl group—allows for a detailed investigation of structure-reactivity relationships.

The reactivity of the alkene is influenced by the nature of the substituents on the double bond. Electron-donating groups generally increase the reactivity of the alkene towards electrophilic addition. msu.edu The length of the alkyl chain can also affect the rate of reactions like hydroformylation, primarily due to steric effects and solubility of the catalyst. tesisenred.net

The nature of the terminal functional group on the polyether chain dictates the types of conjugation chemistry that can be performed. For example, an amine-terminated analog will react with activated carboxylic acids to form amides, while a thiol-terminated analog can participate in thiol-ene reactions or form disulfide bonds. mdpi.comresearchgate.net The choice of functional group is therefore critical for the intended application of the analog.

Future Research Directions and Emerging Opportunities for 3,6,9 Trioxaeicos 19 En 1 Ol

Integration into Advanced Synthetic Methodologies

The bifunctional nature of 3,6,9-Trioxaeicos-19-en-1-ol, possessing both a terminal alkene and a primary alcohol, makes it an ideal candidate for integration into a variety of advanced synthetic strategies. The presence of the terminal double bond allows for its participation in powerful carbon-carbon bond-forming reactions.

Key Synthetic Methodologies:

Olefin Metathesis: The terminal alkene can undergo ring-closing metathesis (RCM) or cross-metathesis (CM) with other olefins, catalyzed by ruthenium-based catalysts like Grubbs' catalysts. researchgate.net This could lead to the synthesis of macrocycles and other complex architectures with embedded polyether chains.

Sharpless Asymmetric Epoxidation: The allylic alcohol moiety, which can be formed from the terminal alkene, is a suitable substrate for Sharpless asymmetric epoxidation. This would allow for the stereoselective introduction of an epoxide, a versatile functional group for further transformations. researchgate.netmdpi.com

Polymerization: The terminal vinyl group can act as a monomer in various polymerization reactions, leading to the formation of polymers with pendant polyether side chains. These polymers could exhibit interesting self-assembly properties due to the amphiphilic nature of the repeating units.

These methodologies could pave the way for the synthesis of novel surfactants, drug delivery vehicles, and advanced materials with tailored properties.

Potential as a Precursor in Specialized Chemical Synthesis

The structural motifs within this compound make it a valuable precursor for the synthesis of a range of specialized chemicals. Both the polyether chain and the unsaturated alkyl chain can be chemically modified to yield a variety of derivatives.

Potential Derivatives and Applications:

| Precursor Functional Group | Reaction Type | Potential Product | Potential Application |

| Terminal Alkene | Epoxidation, Dihydroxylation | Diols, Epoxides | Building blocks for polyesters and polyurethanes |

| Terminal Alkene | Hydroformylation | Aldehydes, Carboxylic Acids | Intermediates for surfactants and plasticizers |

| Primary Alcohol | Esterification, Etherification | Esters, Ethers | Emollients, Lubricants |

| Polyether Chain | Modification of ether linkages | Functionalized Polyethers | Smart materials, stimuli-responsive polymers |

The ability to selectively functionalize either end of the molecule, or the polyether backbone, provides a high degree of control over the final properties of the synthesized compounds. This versatility makes this compound a promising platform molecule for the development of new functional materials.

Green Chemistry Innovations for this compound-Derived Compounds

The principles of green chemistry can be applied to both the synthesis of this compound and its subsequent transformations. The use of renewable feedstocks and environmentally benign reaction conditions are key areas of focus.

Green Chemistry Approaches:

Renewable Feedstocks: The long-chain alkyl portion of the molecule could potentially be derived from fatty acids obtained from plant oils. wikipedia.org The ethylene (B1197577) oxide units for the polyether chain can be produced from bio-ethanol. This would lead to a more sustainable production process compared to traditional petrochemical routes.

Catalytic Processes: The use of efficient and recyclable catalysts for the synthesis of the polyether chain, such as double metal cyanide (DMC) catalysts, can minimize waste and energy consumption. mdpi.com

Safer Solvents: Employing green solvents like water, supercritical carbon dioxide, or ionic liquids in the synthesis and modification of this compound can reduce the environmental impact of the chemical processes. mdpi.comijrar.org

Biodegradability: The incorporation of ester linkages into the polyether backbone could enhance the biodegradability of derived polymers, addressing concerns about plastic pollution. utm.my

By embracing these green chemistry principles, the development of this compound-based products can be aligned with the goals of sustainability and environmental responsibility.

Challenges and Perspectives in the Academic Investigation of Polyether Alcohols

While the potential of polyether alcohols like this compound is significant, there are several challenges that need to be addressed in their academic investigation.

Current Challenges:

Synthesis and Purification: The synthesis of well-defined polyether alcohols with specific chain lengths and low polydispersity can be challenging. google.com The presence of the reactive double bond in this compound adds another layer of complexity to its synthesis and purification.

Characterization: Detailed characterization of the molecular weight distribution, degree of unsaturation, and purity of these compounds requires a combination of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and gel permeation chromatography (GPC).

Catalyst Development: There is a continuous need for the development of more active and selective catalysts for the polymerization of epoxides to produce polyethers with controlled architectures. mdpi.com

Structure-Property Relationships: A deeper understanding of the relationship between the molecular structure of polyether alcohols and their macroscopic properties is crucial for the rational design of new materials with desired functionalities.

Future Perspectives:

Future research in this area will likely focus on overcoming these challenges through the development of novel synthetic routes, advanced characterization methods, and high-throughput screening of catalysts. The exploration of the biological and toxicological properties of these compounds will also be essential for their safe and sustainable application. Interdisciplinary collaborations between synthetic chemists, polymer scientists, and materials engineers will be key to unlocking the full potential of polyether alcohols like this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 3,6,9-Trioxaeicos-19-EN-1-OL, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves etherification of polyols with epoxides or olefinic precursors under controlled pH and temperature. For example, acid-catalyzed ring-opening of epoxides (e.g., using H₂SO₄) can form ether linkages, while protecting the hydroxyl group . Optimization requires monitoring via thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to track intermediate formation and byproducts.

- Critical Data : Yields often drop below 60% due to competing side reactions (e.g., polymerization). Purity can be enhanced via column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How do structural features (e.g., ether linkages, hydroxyl group) affect the compound’s stability under varying pH and temperature?

- Methodology : Stability assays involve incubating the compound in buffered solutions (pH 3–10) at 25–80°C, followed by HPLC analysis. The hydroxyl group’s susceptibility to oxidation (e.g., via CrO₃) and ether linkages’ hydrolytic stability under acidic/basic conditions are key variables .

- Contradictions : Some studies report ether bond cleavage at pH > 9, while others note stability up to pH 11, suggesting impurities or solvent effects may skew results .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies ether and olefinic protons (δ 3.5–4.5 ppm for ethers, δ 5.2–5.8 ppm for double bonds). DEPT-135 confirms CH₂/CH₃ groups .

- IR : Strong O-H stretch (~3400 cm⁻¹) and C-O-C asymmetric stretches (1100–1250 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity of the olefinic bond in this compound for selective functionalization?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density around the double bond to predict sites for epoxidation or hydroboration. Transition state analysis identifies energy barriers for competing pathways .

- Data Challenges : Discrepancies between theoretical and experimental regioselectivity may arise from solvent effects or catalyst interactions not modeled in silico .

Q. What strategies resolve contradictions in reported biological activity data (e.g., membrane interaction vs. protein binding)?

- Methodology :

- Triangulation : Combine surface plasmon resonance (SPR) for protein binding assays with fluorescence anisotropy for membrane partitioning studies .

- Control Experiments : Test analogs lacking the hydroxyl group or olefin to isolate structural contributors to activity .

Q. How can reaction kinetics be optimized for large-scale synthesis without compromising stereochemical integrity?

- Methodology :

- DoE (Design of Experiments) : Vary catalyst loading, solvent polarity, and agitation rates in a fractional factorial design. Monitor enantiomeric purity via chiral HPLC .

- Scale-Up Challenges : Exothermic reactions require jacketed reactors with precise temperature control to avoid racemization .

Data Presentation and Reproducibility

Q. What protocols ensure reproducibility in hygroscopicity measurements for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.